

Application Notes and Protocols for Sirt2-IN-13 Administration in Animal Models

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Compound of Interest		
Compound Name:	Sirt2-IN-13	
Cat. No.:	B12375545	Get Quote

Disclaimer: No specific in vivo administration data for a compound explicitly named "Sirt2-IN-13" has been found in the public domain. The following application notes and protocols have been developed based on published data for the structurally related and similarly named selective SIRT2 inhibitor, NH4-13, and other well-characterized selective SIRT2 inhibitors such as TM (Thiomyristoyl lysine) and SirReal2. Researchers should use this information as a guideline and perform dose-response and toxicity studies for their specific animal model and research question.

Introduction to Sirt2-IN-13 and its Analogs

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly localized in the cytoplasm. It plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis. The dysregulation of SIRT2 has been implicated in several cancers, making it an attractive target for therapeutic intervention. Selective SIRT2 inhibitors are valuable tools for investigating the biological functions of SIRT2 and for preclinical assessment of its therapeutic potential.

This document provides detailed information on the administration of SIRT2 inhibitors in animal models, with a focus on cancer research, based on available data for NH4-13 and other selective inhibitors.

Quantitative Data Summary



The following table summarizes the in vivo administration parameters for NH4-13 and other relevant selective SIRT2 inhibitors based on published studies. This data can serve as a starting point for designing in vivo experiments with **Sirt2-IN-13** or similar compounds.

Compo und Name	Animal Model	Cancer/ Disease Model	Adminis tration Route	Dosage	Vehicle	Frequen cy	Referen ce
NH4-13	Mouse (NSG)	Colorecta I Cancer (HCT- 116 xenograft)	Not specified, likely Intraperit oneal	30 mg/kg	Not specified	Not specified	[1]
TM (Thiomyri stoyl lysine)	Mouse (immuno comprom ised)	Breast Cancer (MDA- MB-231 xenograft)	Intraperit oneal (i.p.)	1.5 mg in 50 μL	DMSO	Daily	[2]
SirReal2	Mouse (nude)	Acute Myeloid Leukemi a (xenograf t)	Intraperit oneal (i.p.)	4 mg/kg	Not specified	Every 3 days	[3]
AGK2	Mouse (C57BL/6 J)	Sepsis (CLP model)	Intraperit oneal (i.p.)	82 mg/kg	DMSO	2 hours prior to CLP	[4]

Experimental Protocols

Protocol for Intraperitoneal Administration of a SIRT2 Inhibitor in a Mouse Xenograft Model



This protocol is a representative example for evaluating the anti-tumor efficacy of a selective SIRT2 inhibitor, based on methods used for compounds like TM and SirReal2.

3.1.1. Materials:

- SIRT2 inhibitor (e.g., Sirt2-IN-13 analog)
- Vehicle components:
 - Dimethyl sulfoxide (DMSO), sterile, cell culture grade
 - Tween 80 (Polysorbate 80)
 - Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
- Sterile 1 mL syringes with 27-gauge needles
- Immunocompromised mice (e.g., Nude, SCID, or NSG)
- Human cancer cells for xenograft establishment (e.g., HCT-116, MDA-MB-231)
- Matrigel (optional, for subcutaneous injection)
- · Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Sterile surgical instruments (for cell implantation)

3.1.2. Procedure:

- Preparation of Dosing Solution:
 - Important: The solubility of the specific SIRT2 inhibitor should be determined empirically.
 The following is a common vehicle formulation for hydrophobic compounds.
 - To prepare a vehicle of 10% DMSO, 5% Tween 80, and 85% PBS:

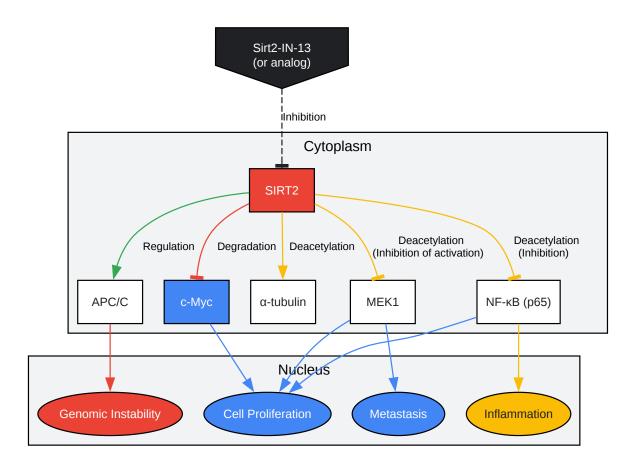


- 1. In a sterile tube, dissolve the required amount of the SIRT2 inhibitor in DMSO to create a stock solution.
- 2. Add Tween 80 to the DMSO/inhibitor mixture and vortex thoroughly.
- 3. Slowly add sterile PBS to the desired final volume while vortexing to prevent precipitation.
- Prepare the dosing solution fresh daily or assess its stability if stored.
- Animal Acclimatization and Tumor Implantation:
 - Acclimatize mice to the facility for at least one week before the experiment.
 - Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Tumor Growth Monitoring and Group Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Inhibitor Administration:
 - Administer the SIRT2 inhibitor solution via intraperitoneal (i.p.) injection.
 - The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
 - The control group should receive an equal volume of the vehicle.
 - Follow the dosing frequency as determined by preliminary studies or based on available data (e.g., daily or every 3 days).
- Monitoring and Data Collection:



- Continue to monitor tumor volume and body weight every 2-3 days.
- Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- At the end of the study (based on tumor size limits or a predetermined time point),
 euthanize the mice and excise the tumors for further analysis (e.g., weight, histology,
 western blotting for target engagement).

Visualizations Signaling Pathway Diagram

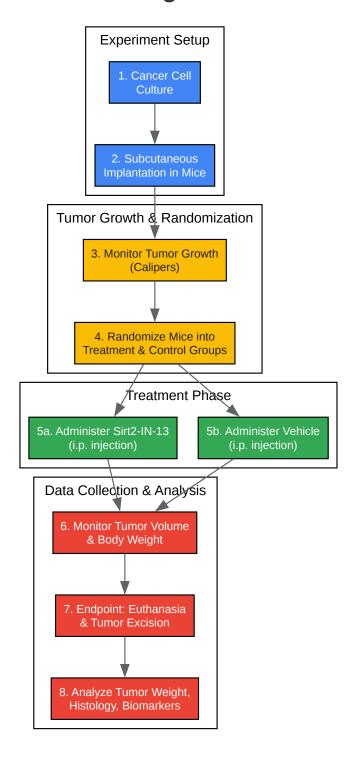


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Caption: SIRT2 signaling pathways implicated in cancer.



Experimental Workflow Diagram



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Caption: Experimental workflow for a mouse xenograft study.



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